molecular formula C8H12N2O2 B13249897 3-(4,5-Dimethyl-1H-imidazol-2-YL)propanoic acid

3-(4,5-Dimethyl-1H-imidazol-2-YL)propanoic acid

Cat. No.: B13249897
M. Wt: 168.19 g/mol
InChI Key: UGNBVMFQLWMQPZ-UHFFFAOYSA-N
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Description

3-(4,5-Dimethyl-1H-imidazol-2-YL)propanoic acid is a chemical compound characterized by the presence of an imidazole ring substituted with two methyl groups at positions 4 and 5, and a propanoic acid moiety at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4,5-Dimethyl-1H-imidazol-2-YL)propanoic acid typically involves the cyclization of appropriate precursors. One common method involves the reaction of amido-nitriles with suitable reagents under mild conditions to form the imidazole ring . The reaction conditions are often optimized to include functional groups such as arylhalides and heterocycles .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions but optimized for higher yields and purity. The use of catalysts and controlled reaction environments ensures the efficient production of the compound.

Chemical Reactions Analysis

Types of Reactions: 3-(4,5-Dimethyl-1H-imidazol-2-YL)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazole derivatives.

    Reduction: Reduction reactions can modify the imidazole ring or the propanoic acid moiety.

    Substitution: Substitution reactions can introduce different functional groups into the imidazole ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenating agents and nucleophiles are commonly employed in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.

Mechanism of Action

The mechanism of action of 3-(4,5-Dimethyl-1H-imidazol-2-YL)propanoic acid involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. The compound’s effects are mediated through binding to active sites and altering the conformation of target molecules, leading to changes in their function .

Comparison with Similar Compounds

  • 1H-Imidazole-4-propanoic acid
  • 1H-Imidazole-5-propanoic acid
  • 3-(1H-Imidazol-4-yl)propionic acid

Comparison: 3-(4,5-Dimethyl-1H-imidazol-2-YL)propanoic acid is unique due to the presence of two methyl groups at positions 4 and 5 of the imidazole ring. This substitution pattern can influence the compound’s chemical reactivity and biological activity, making it distinct from other imidazole derivatives .

Properties

Molecular Formula

C8H12N2O2

Molecular Weight

168.19 g/mol

IUPAC Name

3-(4,5-dimethyl-1H-imidazol-2-yl)propanoic acid

InChI

InChI=1S/C8H12N2O2/c1-5-6(2)10-7(9-5)3-4-8(11)12/h3-4H2,1-2H3,(H,9,10)(H,11,12)

InChI Key

UGNBVMFQLWMQPZ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1)CCC(=O)O)C

Origin of Product

United States

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